3,4-dimethyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Description
3,4-dimethyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H27N5O and its molecular weight is 401.514. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration, making it a key player in many cellular processes and diseases.
Mode of Action
The compound acts as an inhibitor of the PDGF receptor tyrosine kinase . It binds to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, preventing the downstream signaling and cellular responses typically induced by PDGF.
Biochemical Pathways
The inhibition of PDGF receptor tyrosine kinase affects multiple biochemical pathways. These include pathways involved in cell growth and division, angiogenesis, and inflammatory responses . The exact downstream effects can vary depending on the specific cellular context and the presence of other signaling molecules.
Pharmacokinetics
It has been found in various tissues in the bombus terrestris (bumblebee), including the hemolymph, brain, and hindgut . This suggests that the compound may have good bioavailability and can distribute widely in the body.
Result of Action
The inhibition of PDGF receptor tyrosine kinase by this compound can lead to a decrease in cell proliferation and migration, potentially slowing the progression of diseases such as cancer . Additionally, it may reduce inflammation and angiogenesis, further contributing to its therapeutic effects .
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of 3,4-dimethyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide on cells are diverse. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being studied.
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is known to bind to certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3,4-dimethyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c1-17-4-5-20(16-18(17)2)24(30)25-21-8-6-19(7-9-21)22-10-11-23(27-26-22)29-14-12-28(3)13-15-29/h4-11,16H,12-15H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGDNPPTLNRGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.